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Compound of Interest

Compound Name: 2-Chlorobenzamide

Cat. No.: B146235 Get Quote

A detailed examination of the crystallographic data of 2-chlorobenzamide, 3-chlorobenzamide,

and 4-chlorobenzamide reveals significant differences in their crystal packing arrangements,

primarily influenced by the position of the chlorine substituent. These structural variations

impact intermolecular interactions, particularly hydrogen bonding, leading to distinct

supramolecular architectures.

This comparative guide provides a summary of the key crystallographic parameters for the

three isomers, outlines the experimental methodologies used for their structure determination,

and presents a visual representation of their packing features. This information is of significant

value to researchers in the fields of crystal engineering, materials science, and drug

development, where understanding and controlling the solid-state structure of molecules is

crucial.

Crystallographic Data Summary
The crystallographic data for the three chlorobenzamide isomers are summarized in the table

below. The variation in space groups and unit cell parameters directly reflects the different

packing efficiencies and symmetries adopted by each isomer.
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Parameter 2-Chlorobenzamide
3-
Chlorobenzamide[1
]

4-Chlorobenzamide

Formula C₇H₆ClNO C₇H₆ClNO C₇H₆ClNO

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/a P2₁/c

a (Å) 12.189(3) 9.87 14.868(3)

b (Å) 5.051(1) 4.76 3.860(1)

c (Å) 12.215(3) 15.85 12.608(3)

β (˚) 108.86(3) 93.4 96.18(3)

Volume (Å³) 710.2(3) 744.5 719.1(3)

Z 4 4 4

Hydrogen Bond (N-

H···O) Distance (Å)
~2.9 (estimated) 2.91, 2.94 ~2.9 (estimated)

Comparative Analysis of Crystal Packing
The crystal structures of all three isomers are stabilized by a network of intermolecular N-H···O

hydrogen bonds, a common feature in primary amides. However, the specific arrangement of

these hydrogen bonds and the overall packing motifs are distinct for each isomer.

In 3-chlorobenzamide, molecules form centrosymmetric dimers through N-H···O hydrogen

bonds with an N···O distance of 2.94 Å. These dimers are further linked by another set of N-

H···O hydrogen bonds (2.91 Å) to create two-dimensional networks parallel to the c-plane.[1]

While detailed published analyses of the crystal packing of 2-chlorobenzamide and 4-

chlorobenzamide are less readily available in the searched literature, the crystallographic data

suggests that they also form hydrogen-bonded networks. The P2₁/c space group for both

isomers is common for centrosymmetric structures, indicating the likely formation of hydrogen-

bonded dimers similar to the 3-chloro isomer. The arrangement of these dimers and any
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additional intermolecular interactions, such as C-H···O or halogen···halogen interactions, will

ultimately define their unique three-dimensional packing.

The position of the chlorine atom plays a critical role in directing the crystal packing. In the

ortho-position (2-chlorobenzamide), steric hindrance between the chlorine atom and the

amide group can influence the torsion angle between the phenyl ring and the amide plane,

affecting how the molecules approach each other. In the para-position (4-chlorobenzamide),

the molecule is more linear, which can lead to more efficient packing arrangements. The meta-

position (3-chlorobenzamide) offers an intermediate geometry.

Experimental Protocols
The crystallographic data for the chlorobenzamide isomers were obtained through single-

crystal X-ray diffraction. The general experimental workflow is outlined below, with specific

details for each isomer provided where available.
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Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crystallization:

3-Chlorobenzamide: Single crystals were obtained by recrystallization from a methanol

solution at room temperature.[1]
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2-Chlorobenzamide and 4-Chlorobenzamide: While specific synthesis and crystallization

details for the analyzed single crystals were not found in the immediate search results, a

general method for preparing chlorobenzamides involves the ammonolysis of the

corresponding chlorobenzoyl chloride. High-purity material is then dissolved in a suitable

solvent (such as ethanol, methanol, or acetone) and allowed to slowly evaporate to yield

single crystals suitable for X-ray diffraction.

Data Collection:

A suitable single crystal of each isomer was mounted on a goniometer. X-ray diffraction data

were collected at a controlled temperature (typically 100 K or room temperature) using a

diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

The collected diffraction data was processed to yield a set of structure factors. The crystal

structure was solved using direct methods or Patterson methods and then refined by full-matrix

least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms

were typically placed in calculated positions and refined using a riding model.

Comparative Crystal Packing Diagram
The following diagram illustrates the key differences in the crystal packing of the

chlorobenzamide isomers, highlighting the formation of hydrogen-bonded dimers and their

subsequent arrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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